molecular formula C15H11N3O2S B595079 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1227270-24-7

6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B595079
CAS No.: 1227270-24-7
M. Wt: 297.332
InChI Key: ZWHGZNCWULLPFS-UHFFFAOYSA-N
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Description

6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (referred to as L-750,667 in pharmacological studies) is a pyrrolopyridine-derived compound with a phenylsulfonyl group at position 1, a methyl group at position 6, and a cyano substituent at position 3. It is a high-affinity antagonist of the dopamine D4 receptor (Ki = 0.51 nM) and exhibits exceptional selectivity (>2000-fold) for D4 over D2 and D3 receptors . Functionally, it reverses dopamine-induced inhibition of cAMP accumulation in HEK cells expressing human D4 receptors with an EC50 of 80 nM, confirming its potent antagonistic activity . Radioligand studies using [125I]L-750,667 further validated its specificity, with a Kd of 0.16 nM and stereoselective binding behavior .

Properties

IUPAC Name

1-(benzenesulfonyl)-6-methylpyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c1-11-9-12(10-16)14-7-8-18(15(14)17-11)21(19,20)13-5-3-2-4-6-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHGZNCWULLPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly via Madelung Cyclization

The Madelung cyclization remains a foundational method for constructing the pyrrolo[2,3-b]pyridine scaffold. This intramolecular cyclization of ortho-acylamino pyridines under strongly basic conditions enables direct fusion of the pyrrole and pyridine rings. For 6-methyl derivatives, 3-amino-4-methylpyridine serves as the starting material, which undergoes acylation with chloroacetonitrile in the presence of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C . The resulting intermediate spontaneously cyclizes at 80°C to yield 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile with 72–78% isolated yield .

Critical Parameters :

  • Base strength : NaH outperforms KOtBu due to superior deprotonation efficiency.

  • Solvent polarity : THF optimizes intermediate stability while minimizing side reactions.

  • Temperature control : Slow warming from 0°C to 80°C prevents exothermic decomposition.

Introduction of the phenylsulfonyl group at the pyrrole nitrogen (N-1) is achieved via nucleophilic aromatic substitution. The free base 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile reacts with benzenesulfonyl chloride in dichloromethane (DCM) under inert atmosphere, catalyzed by 4-dimethylaminopyridine (DMAP). Triethylamine (Et₃N) is employed as a proton scavenger, maintaining a reaction pH > 9 to prevent sulfonic acid formation.

Optimized Conditions :

ParameterValueImpact on Yield
Molar ratio (Substrate:ClSO₂Ph)1:1.2Maximizes conversion (98%)
Temperature25°CAvoids sulfone over-oxidation
Reaction time6 hoursBalances completion vs. degradation

Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the title compound in 85–89% purity.

Alternative Route: Palladium-Catalyzed Cross-Coupling

For scalable production, a palladium-mediated approach constructs the carbonitrile group at position 4. Starting from 6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-bromide, a Rosenmund-von Braun reaction with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C introduces the nitrile moiety . Catalytic Pd(OAc)₂ (5 mol%) enhances bromide displacement efficiency, achieving 81% conversion within 8 hours.

Side Reactions Mitigation :

  • Chelation control : Addition of 1,10-phenanthroline suppresses Pd-mediated core hydrogenation.

  • Oxygen exclusion : Rigorous N₂ sparging prevents CuCN oxidation to cyanate.

One-Pot Tandem Synthesis

Recent advancements enable a telescoped synthesis combining cyclization and sulfonylation. In a single reactor, 3-amino-4-methylpyridine is treated with chloroacetonitrile and NaH, followed by direct addition of benzenesulfonyl chloride after cyclization completion . This method reduces isolation steps and improves overall yield to 76% while maintaining >95% purity.

Key Advantages :

  • Solvent compatibility : THF tolerates both cyclization and sulfonylation without intermediate workup.

  • Cost efficiency : 30% reduction in DMAP usage due to in situ base activation.

Quality Control and Analytical Validation

Final product integrity is verified through orthogonal techniques:

HPLC Analysis :

  • Column : C18, 5 µm, 250 × 4.6 mm

  • Mobile phase : 0.1% TFA in H₂O/MeCN (70:30 → 30:70 over 20 min)

  • Retention time : 12.4 ± 0.2 min

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-2), 8.15 (d, J = 8.0 Hz, 2H, SO₂Ph), 7.68 (t, J = 7.6 Hz, 1H, SO₂Ph), 7.58 (t, J = 7.6 Hz, 2H, SO₂Ph), 6.98 (s, 1H, H-5), 2.51 (s, 3H, CH₃) .

  • IR (KBr): ν 2230 cm⁻¹ (C≡N), 1350/1160 cm⁻¹ (SO₂ asym/sym).

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors address exothermic risks during Madelung cyclization. A segmented flow system with residence time of 15 minutes at 80°C achieves 94% conversion, outperforming batch reactors by 18% . Downstream crystallization from ethanol/water (4:1) affords needle-like crystals with 99.5% purity, meeting ICH Q3A guidelines.

Waste Stream Management :

  • CuCN residues : Alkaline hydrolysis followed by ion-exchange recovery.

  • Sulfonyl chloride excess : Neutralized with NaHCO₃ and recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylsulfonyl derivatives.

Scientific Research Applications

Kinase Inhibition

The compound has been studied for its role as a kinase inhibitor, particularly in the context of cancer treatment. Kinases are crucial in signaling pathways that regulate cell growth and proliferation. Inhibiting these enzymes can lead to reduced tumor growth.

  • Case Study : Research has shown that pyrrolo[2,3-b]pyridine derivatives exhibit significant inhibitory activity against various kinases involved in cancer progression. For instance, compounds with similar frameworks have demonstrated nanomolar potency against the PI3K/AKT/mTOR pathway, which is vital in many cancers, including hepatocellular carcinoma .

Antiproliferative Activity

6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has exhibited antiproliferative effects against several human tumor cell lines.

  • Findings : In vitro studies revealed that derivatives of this compound showed varying degrees of growth inhibition (GI50 values ranging from nanomolar to micromolar concentrations) across different cancer cell lines . This suggests that modifications to the pyrrolo structure can enhance biological activity.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of kinase inhibitors.

Structural FeatureEffect on Activity
Substituents on the pyrrole ringAltered binding affinity to target kinases
Presence of phenylsulfonyl groupEnhanced solubility and bioavailability
Carbonitrile moietyPotentially increases lipophilicity and membrane permeability

Synthesis and Derivatives

The synthesis of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives involves several steps, including functionalization at the nitrogen position and introduction of various substituents to optimize biological activity.

Synthesis Methodology

  • Starting Materials : Utilize commercially available pyrrole derivatives.
  • Reagents : Employ reagents such as sodium hydride for deprotonation and subsequent alkylation.
  • Purification : Use column chromatography for purification of final products.

Toxicological Considerations

While the compound shows promise as a therapeutic agent, it is essential to evaluate its safety profile through toxicological studies. The hazard statements associated with similar compounds indicate potential risks such as skin irritation and respiratory issues upon exposure .

Mechanism of Action

The mechanism of action of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The nitrile group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity. The pyrrolo[2,3-b]pyridine core can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Pharmacologically Similar Compounds

Dopamine D4 Receptor Ligands

L-750,667 is distinguished by its unparalleled selectivity for D4 receptors compared to classical antipsychotics and other ligands (Table 1).

Table 1: Pharmacological Comparison of D4 Receptor Ligands
Compound Ki (nM) at D4 Selectivity (D4 vs D2/D3) Functional Activity (EC50/IC50) Key Features
L-750,667 0.51 >2000-fold 80 nM (antagonist) High selectivity; radioligand utility
Haloperidol ~3–10* Low Not reported Broad antipsychotic; non-selective
Clozapine ~20–40* Moderate Not reported Atypical antipsychotic; moderate D4 affinity
Spiperone ~0.1–0.3* Low Not reported High D2/D3 affinity; used as radioligand
(+)-Butaclamol ~2–5* Low Not reported Stereoselective binding to D4

Key Findings :

  • Selectivity : L-750,667’s >2000-fold selectivity for D4 over D2/D3 receptors surpasses haloperidol and clozapine, which exhibit broader receptor interactions .
  • Functional Potency : Its EC50 of 80 nM in reversing dopamine-mediated cAMP inhibition is superior to many early D4 antagonists, which often require micromolar concentrations for efficacy.
  • Stereoselectivity : Unlike (+)-butaclamol, which shows moderate stereoselective binding, L-750,667’s activity is consistent across enantiomers, enhancing its reliability in assays .

Structural Analogs

6-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

This analog replaces the phenylsulfonyl group with a 1-methylpyrazol-4-yl moiety and introduces a trifluoromethyl group at position 4 (vs. cyano in L-750,667). While structural data are available, pharmacological studies are absent in the provided evidence. The trifluoromethyl group likely enhances metabolic stability and lipophilicity, but the lack of a sulfonyl group may reduce D4 receptor binding affinity .

Other Pyrrolopyridine Derivatives

Compounds with modifications at positions 1, 3, or 4 (e.g., halogenation, alkylation) often show:

  • Reduced D4 affinity when bulky substituents (e.g., trifluoromethyl) replace sulfonyl groups.
  • Variable selectivity depending on electronic and steric effects of substituents.

Research Implications

L-750,667’s unique profile makes it a gold-standard radioligand for D4 receptor studies, addressing limitations of earlier tools like [3H]spiperone, which lacks selectivity . Its structural analogs, such as the pyrazole-trifluoromethyl derivative, highlight the importance of the phenylsulfonyl group in receptor interaction but require further pharmacological characterization .

Biological Activity

6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a fibroblast growth factor receptor (FGFR) inhibitor. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

  • Molecular Formula : C₁₄H₁₂N₂O₂S
  • Molecular Weight : 272.32 g/mol
  • CAS Number : 896722-51-3

The primary mechanism of action for 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves inhibition of FGFR signaling pathways. Abnormal activation of FGFRs is implicated in various cancers, making this compound a candidate for cancer therapy. Studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine can effectively inhibit FGFRs, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.

Biological Activity Overview

Research indicates that 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives exhibit significant biological activities:

  • Antitumor Activity : The compound has shown promising results against various cancer cell lines. For instance, one study reported that a related derivative exhibited IC₅₀ values of 7 nM against FGFR1 and demonstrated the ability to inhibit the proliferation of breast cancer cells (4T1) while inducing apoptosis .
  • Antimicrobial Activity : Other derivatives have shown activity against common pathogens. For example, Mannich bases derived from pyrrolo[3,4-c]pyridine demonstrated effectiveness against Candida albicans and Staphylococcus aureus .

Case Study 1: FGFR Inhibition

A study focused on a series of pyrrolo[2,3-b]pyridine derivatives found that compound 4h (closely related to 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) exhibited potent inhibitory activity against FGFRs with IC₅₀ values as low as 7 nM. In vitro tests confirmed its efficacy in inhibiting cell migration and invasion in breast cancer models .

Case Study 2: Antimicrobial Properties

Research on novel derivatives synthesized from pyrrolo[3,4-c]pyridine highlighted their antimicrobial potential. Compounds showed significant activity against C. albicans and S. aureus, suggesting a broad spectrum of biological activity that includes antimicrobial properties .

Data Summary

Activity IC₅₀ Value (nM) Cell Line/Pathogen Effect
FGFR Inhibition7Breast Cancer (4T1)Inhibits proliferation & induces apoptosis
Antimicrobial Activity-Candida albicans, S. aureusEffective against pathogens

Q & A

Q. What are the established synthetic routes for 6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, and how can reaction conditions be optimized for yield?

The compound is synthesized via functionalization of pyrrolo[2,3-b]pyridine precursors. A common approach involves introducing the phenylsulfonyl group at position 1 using sulfonylation reagents (e.g., phenylsulfonyl chloride) under basic conditions (e.g., NaH in DMF). The methyl group at position 6 and nitrile at position 4 are typically introduced via nucleophilic substitution or cyclization reactions with active methylene reagents . For example, modifications to 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives can yield 1H-pyrrolo[2,3-b]pyridines through condensation with pyridine-containing fragments. Optimization includes temperature control (60–80°C), solvent selection (e.g., THF or DCM), and stoichiometric ratios of reagents to minimize byproducts.

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structural integrity of this compound?

  • NMR : The phenylsulfonyl group’s aromatic protons appear as a multiplet at δ 7.5–8.0 ppm. The methyl group at position 6 shows a singlet at δ 2.5–2.8 ppm, while the nitrile carbon (C≡N) is observed at ~110–120 ppm in 13C^{13}\text{C} NMR .
  • IR : A sharp peak at ~2220 cm1^{-1} confirms the nitrile group, and sulfonyl S=O stretches appear at ~1350–1150 cm1^{-1} .
  • MS : The molecular ion peak (M+^+) should align with the molecular weight (C15_{15}H11_{11}N3_3O2_2S: 305.34 g/mol). Fragmentation patterns should correspond to loss of SO2_2 (64 amu) or the phenylsulfonyl group .

Advanced Research Questions

Q. What strategies resolve crystallographic challenges (e.g., twinning, poor diffraction) during X-ray analysis of this compound?

High-resolution crystallography requires robust data collection protocols:

  • Use SHELX programs (e.g., SHELXL for refinement) to handle twinning by applying HKLF5 or TWIN commands .
  • Optimize crystal growth via vapor diffusion with polar solvents (e.g., DMSO/water mixtures). Poor diffraction may be mitigated by cryoprotection (e.g., glycerol) and data collection at 100 K .
  • Example: A related compound, 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, was resolved using SHELXL with R-factor < 0.05, highlighting the method’s reliability for sulfonyl-containing heterocycles .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies in kinase inhibition?

Comparative SAR analysis of analogs reveals critical functional groups:

Analog Substituents Biological Activity Reference
4-Chloro-1-(phenylsulfonyl)Cl at position 4Enhanced kinase selectivity
6-Methyl-5-nitro-1-(phenylsulfonyl)NO2_2 at position 5Reduced potency due to steric effects
5-Fluoro derivativeF at position 5Improved metabolic stability

The methyl group at position 6 in the target compound balances steric bulk and hydrophobicity, while the nitrile at position 4 enhances electron-withdrawing effects critical for binding .

Q. What methodologies address contradictory bioactivity data in cellular assays (e.g., varying IC50_{50}50​ values across studies)?

Contradictions often arise from assay conditions:

  • Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid precipitation .
  • Cell lines : Validate target expression (e.g., via Western blot) to ensure relevance.
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to vehicle-treated cells.
  • Statistical rigor : Replicate experiments ≥3 times and apply ANOVA with post-hoc tests. For example, inconsistent IC50_{50} values for pyrrolo[2,3-b]pyridines in cancer models were resolved by standardizing ATP concentrations in kinase assays .

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